![molecular formula C13H12O2S B3034602 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954361-46-6](/img/structure/B3034602.png)
5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester
Overview
Description
5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester (also known as 5-CBM) is a heterocyclic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 5-CBM has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been shown to have a strong inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which plays an important role in the regulation of inflammation and pain. Additionally, 5-CBM has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Scientific Research Applications
- Raw Material and Intermediate : 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester serves as an essential raw material and intermediate in organic synthesis . Researchers can utilize it to create novel compounds with potential pharmaceutical applications.
- Conducting Polymer Composites : Thianaphthene-2-carboxylic acid, a related compound, has been used for fabricating carboxylated conducting polymer/carbon nanotube (CNT) composites . Researchers could explore similar applications for 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester in electronic materials.
- Suzuki–Miyaura Coupling : The Suzuki–Miyaura (SM) cross-coupling reaction is widely applied in carbon–carbon bond formation. Organoboron reagents play a crucial role in SM coupling, and 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester could be explored as a potential reagent . Researchers can investigate its compatibility with various substrates and reaction conditions.
- Thiophene Derivatives : The compound’s thiophene core makes it interesting for designing novel heterocyclic structures. Researchers can explore its reactivity in diverse synthetic pathways, including annulation reactions and functional group transformations .
Organic Synthesis and Pharmaceuticals
Materials Science
Transition Metal Catalysis
Heterocyclic Chemistry
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the targets could be related to these biological activities.
Mode of Action
It’s known that thiophene derivatives interact with their targets to exert their biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that multiple pathways could be affected
Result of Action
Given the broad range of biological activities associated with thiophene derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels
properties
IUPAC Name |
methyl 5-cyclopropyl-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-15-13(14)12-7-10-6-9(8-2-3-8)4-5-11(10)16-12/h4-8H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAINLPHWNUNXMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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